1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one
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Overview
Description
1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is a synthetic organic compound that belongs to the class of pyrazinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, and pyrazinone derivatives.
Condensation Reaction: The first step involves a condensation reaction between 4-chlorobenzaldehyde and 4-methoxybenzaldehyde to form an intermediate compound.
Thioether Formation: The intermediate compound undergoes a thioether formation reaction with a suitable thiol reagent to introduce the thioether linkage.
Cyclization: The final step involves cyclization of the intermediate compound to form the pyrazinone ring structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and scale-up processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding alcohol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects in treating various diseases.
Industry: It may find applications in the development of new materials or as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes involved in disease pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to therapeutic effects.
Signal Transduction: The compound could interfere with cellular signaling pathways, affecting cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
1-(4-chlorophenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the thioether linkage.
1-(4-methoxyphenyl)-3-(2-oxoethyl)pyrazin-2(1H)-one: Lacks the chlorophenyl group.
1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazine: Lacks the pyrazinone ring.
Uniqueness
1-(4-chlorophenyl)-3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)pyrazin-2(1H)-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties compared to similar compounds.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[2-(4-methoxyphenyl)-2-oxoethyl]sulfanylpyrazin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O3S/c1-25-16-8-2-13(3-9-16)17(23)12-26-18-19(24)22(11-10-21-18)15-6-4-14(20)5-7-15/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYSGKTSJLIFOAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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